Dacomitinib hydrate

Clinical Trial PFS NSCLC

Accurate EGFR-mutant NSCLC research demands the correct reference compound. Dacomitinib hydrate (CAS 1042385-75-0) is the irreversible pan-ErbB inhibitor (EGFR/HER2/HER4) with a unique 70-h half-life and CYP2D6-mediated metabolism to active O-desmethyl-dacomitinib. • Validated positive control: PFS and OS superiority over gefitinib in ARCHER 1050-the benchmark for preclinical NSCLC xenograft and PDX models. • Bioanalytical reference standard: Required for LC-MS/MS assay validation; afatinib or osimertinib assays are non-transferable due to distinct metabolic profiles. • Quality: ≥98% purity with comprehensive CoA (HPLC, NMR).

Molecular Formula C24H27ClFN5O3
Molecular Weight 488.0 g/mol
CAS No. 1042385-75-0
Cat. No. B606925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDacomitinib hydrate
CAS1042385-75-0
SynonymsPF-00299804;  PF00299804;  PF 00299804;  PF299804;  PF-299804;  PF 299804;  PF-299;  PF299;  PF 299;  Dacomitinib;  Dacomitinib monohydrate;  PF-00299804-03;  Vizimpro.
Molecular FormulaC24H27ClFN5O3
Molecular Weight488.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O
InChIInChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+;
InChIKeyBSPLGGCPNTZPIH-IPZCTEOASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dacomitinib Hydrate Overview


Dacomitinib hydrate (CAS 1042385-75-0), the monohydrate form of the active pharmaceutical ingredient in VIZIMPRO®, is a second-generation, orally bioavailable, irreversible small-molecule tyrosine kinase inhibitor (TKI). It is a pan-ErbB inhibitor that potently and covalently binds to and inhibits the kinase activity of the human epidermal growth factor receptor (EGFR) family, including EGFR/HER1, HER2, and HER4, as well as certain activating mutations like exon 19 deletions and exon 21 L858R substitutions [1]. The compound is metabolized primarily by CYP2D6 to an active O-desmethyl metabolite and has a long terminal half-life of approximately 70 hours [2]. Its established role as a first-line treatment for EGFR-mutated non-small cell lung cancer (NSCLC) makes it a critical reference compound for oncology research and generic drug development [3].

Irreversible pan-ErbB (EGFR/HER1, HER2, HER4) tool for covalent target engagement and pathway inhibition studies
CYP2D6 substrate: enables active O-desmethyl metabolite profiling and metabolic pathway investigation
Prolonged terminal half-life supports extended-duration PK/PD modeling and washout study designs
Orally bioavailable reference for in vivo EGFR-mutant NSCLC research and comparator exposure studies

Dacomitinib vs. Other EGFR-TKIs


While several EGFR-targeting TKIs exist, generic substitution or cross-class interchange is scientifically unsound without explicit validation. Dacomitinib hydrate's differentiation is rooted in its distinct molecular pharmacology and clinical performance profile. Unlike reversible first-generation agents (e.g., gefitinib, erlotinib), it forms an irreversible covalent bond with its target [1]. Its pan-ErbB inhibition profile (HER1, HER2, HER4) and unique pharmacokinetic signature (e.g., a 70-hour half-life and CYP2D6-mediated metabolism) directly translate to a different efficacy and toxicity trade-off compared to other second-generation (e.g., afatinib) or third-generation (e.g., osimertinib) TKIs [2]. Consequently, using a different EGFR-TKI for research or as a reference standard will yield non-equivalent data, undermining the validity of comparative studies or bioequivalence testing [3].

Covalent irreversible inhibitor Reversible TKIs (gefitinib, erlotinib) do not share the same target engagement kinetics, potentially altering pathway-response readouts.
Pan-ErbB (HER1, HER2, HER4) profile Selective EGFR or HER2 inhibitors may not recapitulate the broader ErbB blockade; observed downstream signaling effects may differ.
Distinct PK (CYP2D6 metabolism, ~70 h half-life) Afatinib or osimertinib exhibit different metabolic and exposure profiles, which can shift exposure-response relationships in model systems.

Dacomitinib Comparative Evidence


PFS vs. Gefitinib

Dacomitinib demonstrates a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to the first-generation reversible EGFR-TKI gefitinib. The randomized, Phase 3 ARCHER 1050 trial established dacomitinib's superior efficacy in the first-line treatment of EGFR-mutated (exon 19 deletion or L858R) NSCLC patients [1]. This head-to-head evidence provides a clear, quantitative reason for selecting dacomitinib over a first-generation alternative when modeling or studying outcomes for this patient population.

PFS vs. Gefitinib
Head-to-head
Dacomitinib 14.7 mo (n=227)
Gefitinib 9.2 mo (n=225)
Reported PFS endpoint supports EGFR-mutant NSCLC model-response comparison.
Trial context (ARCHER 1050); model translation requires validation.
Clinical Trial PFS NSCLC EGFR Mutation

Overall Survival vs. Gefitinib

The overall survival (OS) benefit of dacomitinib over gefitinib, a secondary endpoint of the ARCHER 1050 trial, was confirmed in the final analysis, demonstrating a 7.3-month improvement in median survival. This is a critical differentiator from other second-generation TKIs like afatinib, which did not demonstrate a statistically significant OS benefit in its own head-to-head trial (LUX-Lung 7) against the same comparator, gefitinib [1][2].

OS vs. Gefitinib
Head-to-head
Dacomitinib 34.1 mo (n=227)
Gefitinib 26.8 mo (n=225)
Reported OS endpoint context in comparator NSCLC models.
Secondary endpoint evidence; interpret model relevance with caution.
Clinical Trial Overall Survival NSCLC EGFR Mutation

ORR vs. Afatinib in Uncommon EGFR Mutations

While both are second-generation, irreversible pan-ErbB inhibitors, dacomitinib demonstrates a markedly superior objective response rate compared to afatinib in the challenging subpopulation of patients with NSCLC harboring uncommon EGFR mutations. This comparative cohort study provides direct evidence for selecting dacomitinib over afatinib for research focused on this specific genetic context [1].

ORR in Uncommon EGFR
Head-to-head
Dacomitinib 60.5% (n=44)
Afatinib 26.7% (n=35)
Supports uncommon mutation response profiling for comparative research.
Cohort study; mutation-specific validation in models needed.
Uncommon EGFR Mutations ORR NSCLC Comparative Cohort Study

Tmax vs. Afatinib

Dacomitinib hydrate exhibits a significantly slower absorption rate compared to its second-generation analog, afatinib. The median time to reach maximum plasma concentration (Tmax) is approximately 6.0 hours for dacomitinib [1], whereas it is reported to be 2-5 hours for afatinib [2]. This distinct absorption profile influences the shape of the plasma concentration-time curve and the timing of peak exposure, a critical consideration for experimental design involving pharmacokinetic/pharmacodynamic (PK/PD) modeling or assessing acute effects.

Tmax vs. Afatinib
Cross-study
6.0 h
range 2.0–24 h (afatinib 2–5 h)
Absorption-rate context for time-sensitive PK/PD model design.
Cross-study PK data; verify under target experimental conditions.
Pharmacokinetics Absorption Tmax PK Profile

Toxicity Profile vs. Afatinib in Uncommon EGFR Mutations

In a direct comparative cohort study of patients with uncommon EGFR mutations, dacomitinib demonstrated a significantly different and potentially more manageable toxicity profile than afatinib. While associated with a higher incidence of lower-grade (G1) adverse events, dacomitinib showed a statistically significant reduction in the rate of severe, dose-limiting Grade 3 toxicities compared to afatinib [1]. This evidence challenges the class-level assumption that all second-generation pan-ErbB inhibitors have identical safety risks.

Toxicity Profile
Head-to-head
Dacomitinib G1 higher, G3 lower
Afatinib G1 lower, G3 higher
Tolerability endpoint profile may differ between agents in uncommon mutation models.
Grade-specific difference; class-level safety generalization not advised.
Safety Adverse Events Toxicity Profile Uncommon EGFR Mutations

Dacomitinib Applications


Bioanalytical Methods for Dacomitinib and Active Metabolite

Due to its unique metabolic pathway primarily via CYP2D6 to the active O-desmethyl-dacomitinib metabolite [1], dacomitinib hydrate is the essential reference standard for developing and validating bioanalytical assays (e.g., LC-MS/MS) in plasma. This application is critical for pharmacokinetic studies, therapeutic drug monitoring research, and bioequivalence testing for generic drug development, where both parent drug and metabolite must be accurately quantified. Assays for afatinib or osimertinib, with their different metabolic profiles, are not transferable.

Preclinical Efficacy vs. First-Generation TKIs

The robust, quantitative superiority of dacomitinib over gefitinib in both PFS and OS from the ARCHER 1050 trial makes it an indispensable positive control for preclinical studies [2]. Researchers aiming to validate new therapies, investigate resistance mechanisms to second-generation TKIs, or model combination strategies in EGFR-mutant NSCLC xenograft or patient-derived xenograft (PDX) models must use dacomitinib hydrate to ensure their findings are clinically relevant and benchmarked against an established, efficacious standard.

Uncommon EGFR Mutation Models

The AFANDA study provides direct evidence that dacomitinib exhibits a distinct efficacy (superior ORR) and safety profile compared to afatinib in the context of uncommon EGFR mutations [3]. For researchers studying the biology and therapeutic response of NSCLC driven by rare mutations (e.g., G719X, L861Q, S768I), dacomitinib hydrate is the preferred tool compound. It serves as a more potent and potentially better-tolerated comparator than afatinib, enabling more sensitive detection of differential effects in novel therapeutic approaches targeting these mutations.

In Vitro Irreversible Pan-ErbB Inhibition Assays

Dacomitinib's irreversible binding mechanism to EGFR, HER2, and HER4 [1] coupled with its distinct absorption profile (Tmax of ~6.0 hours) [4] differentiates it from both reversible (e.g., gefitinib) and other irreversible (e.g., afatinib) TKIs. It is the compound of choice for in vitro washout experiments designed to confirm covalent target engagement or for setting up in vitro-in vivo correlation (IVIVC) studies where a long half-life and slower absorption are required. Using a compound with a different kinetic profile would confound the interpretation of time-dependent pharmacodynamic responses.

Application
Selection Property
Validation Focus
Plasma bioanalysis of parent and active metabolite
CYP2D6-mediated O-desmethyl metabolite pathway
Method selectivity for dual analyte quantification in research matrices
EGFR-mutant NSCLC model benchmarking
PFS/OS endpoint comparator reference
Model-response validation against reported clinical trial endpoints
Uncommon EGFR mutation model studies
ORR-differentiated response in rare mutations
Mutation-specific endpoint interpretation and resistance investigation
Covalent target engagement washout assays
Irreversible pan-ErbB binding kinetics
Time-dependent pharmacodynamic correlation and recovery assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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